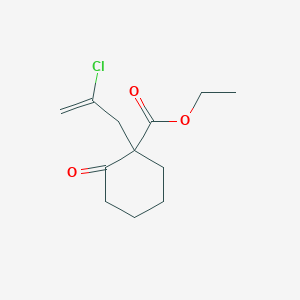
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and an octenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by sulfonation of toluene followed by chlorination.
Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the octenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octenol chain may also interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,7-Dimethyloct-6-en-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the octenol chain.
Uniqueness
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is unique due to the combination of a benzene ring with a sulfonyl group and an octenol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
90165-52-9 |
|---|---|
Formule moléculaire |
C17H26O3S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
3,7-dimethyl-8-(4-methylphenyl)sulfonyloct-6-en-1-ol |
InChI |
InChI=1S/C17H26O3S/c1-14(11-12-18)5-4-6-16(3)13-21(19,20)17-9-7-15(2)8-10-17/h6-10,14,18H,4-5,11-13H2,1-3H3 |
Clé InChI |
JLAMIJQAKAZJCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCCC(C)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
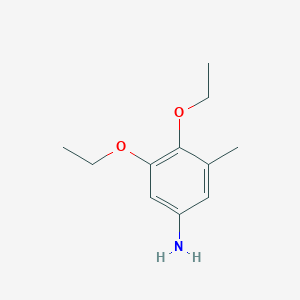
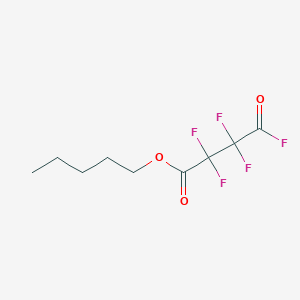
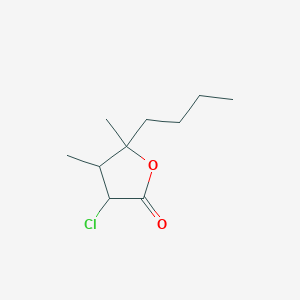
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

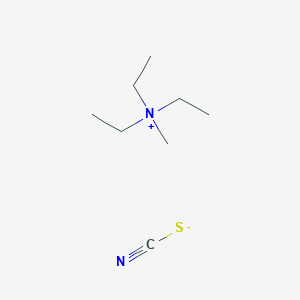
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
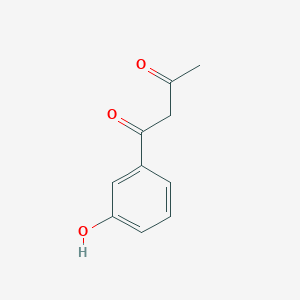
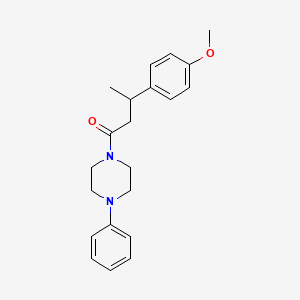
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
